molecular formula C9H13ClN2O2S B1437397 2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride CAS No. 1171358-67-0

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1437397
CAS No.: 1171358-67-0
M. Wt: 248.73 g/mol
InChI Key: RBHSZTQMMHSROP-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-cyclopropylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7;/h1-4,7,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSZTQMMHSROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, altering their function and downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. The compound also binds to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound.

Biological Activity

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides that have demonstrated various pharmacological effects, including carbonic anhydrase inhibition and antimicrobial properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by experimental data, case studies, and comparative analyses.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₁ClN₂O₂S
  • Molecular Weight : 236.71 g/mol
  • CAS Number : 1171358-67-0

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally exert their effects by inhibiting carbonic anhydrase (CA) enzymes, which play a crucial role in regulating pH and fluid balance in various tissues.

Inhibition of Carbonic Anhydrase

Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases, particularly isoforms CA I and CA II. The inhibition mechanism involves binding to the zinc ion in the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Table 1: Biological Activity Summary

Study/SourceBiological ActivityIC50 Value (µM)Target
Wu et al. (1999)Inhibition of CA I6.0Carbonic Anhydrase
Tilton et al. (2000)Attenuation of pulmonary hypertensionN/ACardiovascular System
Azis et al. (2022)Pharmacokinetic parameters evaluationN/AVarious

Case Study 1: Inhibition of Carbonic Anhydrase

A study by Wu et al. demonstrated that this compound exhibited significant inhibition of carbonic anhydrase I with an IC50 value of approximately 6 µM. This suggests potential therapeutic applications in conditions where modulation of acid-base balance is beneficial.

Case Study 2: Cardiovascular Effects

Tilton et al. reported that sulfonamide derivatives could attenuate pulmonary vascular hypertension in animal models. Although specific data for this compound were not provided, the findings suggest a broader applicability of sulfonamides in cardiovascular therapies.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with other known sulfonamide derivatives.

Table 2: Comparison with Other Sulfonamides

Compound NameBiological ActivityIC50 Value (µM)Reference
Benzene SulfonamideCA Inhibition5.5Schwartz et al. (1995)
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCA Inhibition7.0Schwartz et al. (1995)
4-(2-aminoethyl)benzenesulfonamideCoronary resistance modulationN/AAuthors (2023)

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary assessments using computational models indicate favorable permeability characteristics across various cell lines, suggesting potential for effective systemic delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.